Pyridoxaminium(1+)

Description

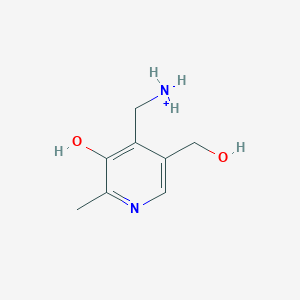

Pyridoxaminium(1+) is the protonated form of pyridoxamine, a vital member of the vitamin B6 family. It features a pyridine ring substituted with aminomethyl, hydroxyl, and hydroxymethyl groups, with a +1 charge localized on the nitrogen atom in the pyridine ring under physiological conditions . This compound plays a critical role in enzymatic processes, particularly in amino acid metabolism, where it acts as a cofactor in transamination and decarboxylation reactions. Pyridoxaminium(1+) is often stabilized as a salt, such as pyridoxamine 5-(dihydrogen phosphate) hydrochloride, which enhances its solubility and bioavailability in pharmaceutical applications .

Propriétés

Formule moléculaire |

C8H13N2O2+ |

|---|---|

Poids moléculaire |

169.2 g/mol |

Nom IUPAC |

[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylazanium |

InChI |

InChI=1S/C8H12N2O2/c1-5-8(12)7(2-9)6(4-11)3-10-5/h3,11-12H,2,4,9H2,1H3/p+1 |

Clé InChI |

NHZMQXZHNVQTQA-UHFFFAOYSA-O |

SMILES |

CC1=NC=C(C(=C1O)C[NH3+])CO |

SMILES canonique |

CC1=NC=C(C(=C1O)C[NH3+])CO |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Differences

| Compound | Functional Group at C4 | Charge State | Phosphate Derivative |

|---|---|---|---|

| Pyridoxaminium(1+) | -CH2NH2 | +1 (protonated N) | Pyridoxamine 5'-phosphate |

| Pyridoxine | -CH2OH | Neutral | Pyridoxine 5'-phosphate |

| Pyridoxal | -CHO | Neutral (pH < 7) | Pyridoxal 5'-phosphate (active coenzyme) |

Key Notes:

- The C4 functional group dictates biochemical roles: Pyridoxaminium(1+) participates in amine transfer, while pyridoxal 5'-phosphate is a primary coenzyme in decarboxylation .

- Charge states influence solubility; pyridoxaminium(1+) salts (e.g., hydrochloride) exhibit higher aqueous solubility than neutral pyridoxine .

Physicochemical Properties

Data from analytical studies (e.g., HPLC, mass spectrometry) highlight differences in stability and spectral characteristics:

- Stability : Pyridoxaminium(1+) is less prone to photodegradation than pyridoxal, which readily oxidizes under light .

- pKa Values: The protonated nitrogen in pyridoxaminium(1+) (pKa ~5.0) contrasts with pyridoxine’s phenolic -OH (pKa ~10.0), affecting pH-dependent reactivity .

- Solubility : Pyridoxaminium(1+) hydrochloride has a solubility of >50 mg/mL in water, outperforming pyridoxal phosphate (~5 mg/mL) .

Functional and Pharmacological Roles

- Enzymatic Cofactors : Pyridoxal 5'-phosphate is the dominant coenzyme, whereas pyridoxaminium(1+) derivatives are transient intermediates in transaminase pathways .

- Therapeutic Use : Pyridoxamine (a precursor to pyridoxaminium(1+)) is studied for inhibiting advanced glycation end-products (AGEs), unlike pyridoxine, which primarily addresses vitamin B6 deficiency .

Analytical and Comparative Methodologies

Recent advancements in analytical techniques, such as the method validated by Frontiers in Medicine (2021), enable precise differentiation of B6 vitamers. Key findings include:

- Chromatographic Separation : Pyridoxaminium(1+) exhibits a retention time of 8.2 min under optimized HPLC conditions, distinct from pyridoxal (6.5 min) and pyridoxine (7.8 min) .

- Meta-Analysis Frameworks : Comparative studies employ relative difference metrics for dichotomous outcomes (e.g., bioavailability), though inconsistencies in protocol adherence require careful justification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.